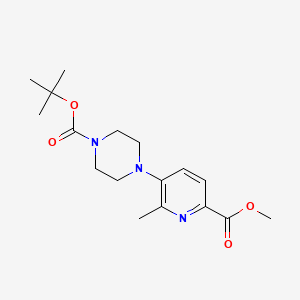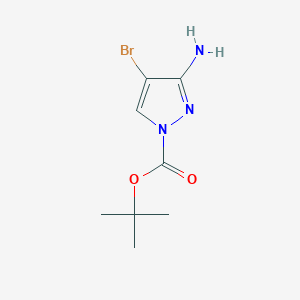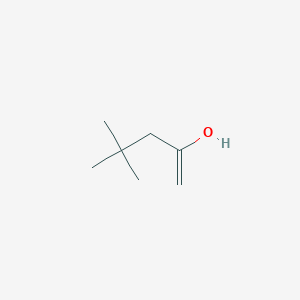
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H11BrF2O2 It is a derivative of benzene, featuring bromine, cyclobutoxy, and difluoromethoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene typically involves the following steps:
Cyclobutoxylation: The attachment of a cyclobutoxy group to the benzene ring.
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Cyclobutoxylation may involve the use of cyclobutanol and a strong acid catalyst. Difluoromethoxylation typically requires difluoromethyl ether and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove or alter functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-2-cyclobutoxy-1-(difluoromethoxy)benzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclobutoxy group may affect the compound’s steric properties, impacting its binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(difluoromethoxy)benzene: Similar structure but lacks the cyclobutoxy group.
4-Bromo-1-(difluoromethoxy)-2-(difluoromethyl)benzene: Contains an additional difluoromethyl group.
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a cyclobutoxy group.
Uniqueness
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is unique due to the presence of both cyclobutoxy and difluoromethoxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H11BrF2O2 |
|---|---|
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
4-bromo-2-cyclobutyloxy-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H11BrF2O2/c12-7-4-5-9(16-11(13)14)10(6-7)15-8-2-1-3-8/h4-6,8,11H,1-3H2 |
InChI-Schlüssel |
WQOQBPWBNKINBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=C(C=CC(=C2)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)





